molecular formula C20H19N3O2 B15020945 N'-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B15020945
M. Wt: 333.4 g/mol
InChI Key: QBHGKGOSPYINJS-WSDLNYQXSA-N
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Description

N’-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide group, a naphthalene ring, and a hydroxy-methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 2-hydroxy-3-methylbenzaldehyde with 2-(naphthalen-1-yl)hydrazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N’-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C20H19N3O2/c1-14-6-4-9-16(20(14)25)12-22-23-19(24)13-21-18-11-5-8-15-7-2-3-10-17(15)18/h2-12,21,25H,13H2,1H3,(H,23,24)/b22-12+

InChI Key

QBHGKGOSPYINJS-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)O

Canonical SMILES

CC1=C(C(=CC=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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